molecular formula C10H10FN3O B1467377 [1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247363-32-1

[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467377
CAS No.: 1247363-32-1
M. Wt: 207.2 g/mol
InChI Key: JOHGJQOYOZIUOH-UHFFFAOYSA-N
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Description

[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a high-purity chemical building block for research and development. This compound belongs to the 1,2,3-triazole chemical class, a saturated, aromatic five-membered ring system known for its stability and diverse applications in medicinal and agrochemistry . The structure features a methanol functional group at the 4-position of the triazole ring, which provides a handle for further synthetic modification and derivatization. The meta-fluoro and ortho-methyl substituents on the phenyl ring can fine-tune the compound's electronic properties and biological activity.1,2,3-Triazoles are prized in drug discovery for their role in click chemistry and as stable bioisosteres for various functional groups . Researchers value this scaffold for developing novel active compounds; triazole-based molecules are found in clinical use as antiviral, antifungal, and anticancer agents . This specific compound serves as a versatile precursor for constructing more complex molecules for biological screening and structure-activity relationship (SAR) studies. The product is strictly for research purposes in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment, as it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

[1-(3-fluoro-2-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHGJQOYOZIUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-substituted-1H-1,2,3-triazol-4-yl methanol derivatives commonly involves the following key steps:

  • Preparation of aryl azides from corresponding substituted anilines.
  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol to form the triazole ring bearing a hydroxymethyl substituent.
  • Purification and characterization of the final triazolylmethanol compound.

This approach is versatile and allows the incorporation of various substituted phenyl groups, including the 3-fluoro-2-methylphenyl moiety.

Detailed Preparation Procedure

Step 1: Preparation of Aryl Azide

  • The substituted aniline (in this case, 3-fluoro-2-methylaniline) is first converted to the corresponding aryl azide.
  • This is typically done by diazotization followed by treatment with sodium azide.
  • For example, substituted aniline is dissolved in a suitable solvent such as DMF, cooled to 0 °C, and treated with chloroacetyl chloride and triethylamine to form an intermediate, which upon reaction with sodium azide yields the aryl azide.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The aryl azide is reacted with propargyl alcohol in the presence of a copper(II) acetate catalyst under mild conditions (room temperature, in t-butanol/water mixture).
  • The reaction proceeds via the Huisgen 1,3-dipolar cycloaddition to form the 1,2,3-triazole ring with a hydroxymethyl substituent at the 4-position.
  • The reaction typically takes about 18 hours and is monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After completion, the mixture is extracted with an organic solvent (e.g., dichloromethane).
  • The organic layer is washed, dried over sodium sulfate, and purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
  • The product is isolated as a white solid with good to excellent yields (often >90%).

Specific Example: Preparation of (1-(3-fluoro-phenyl)-1H-1,2,3-triazol-4-yl)methanol

  • Yield: Approximately 92%
  • Physical state: White solid
  • Characterization data: IR (KBr) shows OH stretch around 3237 cm⁻¹; ¹H NMR (DMSO-d6) shows characteristic signals for the triazole and aromatic protons; MS (ESI) m/z = 298 (M+1).

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Diazotization and azide formation Substituted aniline, chloroacetyl chloride, triethylamine, NaN3, DMF, 0 °C to RT Formation of aryl azide intermediate
CuAAC reaction Aryl azide, propargyl alcohol, Cu(OAc)₂ (5 mol%), t-BuOH/H₂O, RT, 18 h Mild conditions, high regioselectivity
Purification Extraction with DCM, washing, drying, silica gel chromatography Use petroleum ether/EtOAc (6:4) eluents

Alternative and Related Methods

While the CuAAC method is the most direct and efficient for synthesizing 1-substituted-1,2,3-triazol-4-yl methanols, other synthetic routes exist for related triazole derivatives, including:

  • Nucleophilic substitution on preformed triazole rings.
  • Lithiation and subsequent carboxylation or methylation steps for functionalization at specific positions on the triazole ring.

However, these methods are more commonly applied to 1,2,4-triazole derivatives rather than 1,2,3-triazoles and are less relevant for the target compound.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Yield Range References
CuAAC of aryl azide + propargyl alcohol Aryl azide synthesis → CuAAC with propargyl alcohol → purification Mild conditions, high regioselectivity, scalable 85–92%
Nucleophilic substitution on triazole Lithiation, carboxylation, esterification, reduction Applicable to 1,2,4-triazoles, complex steps Variable, often lower

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2_2OH) undergoes oxidation to form carbonyl derivatives. Common reagents and conditions include:

Reaction Reagents/Conditions Product Yield Source
Primary OxidationKMnO4_4 (acidic conditions)Carboxylic acid65–78%
Selective OxidationPCC (dry DCM, room temp.)Aldehyde82%
Radical OxidationH2_2O2_2/UV lightKetone (side reactions)45%
  • Mechanism : The oxidation proceeds via radical intermediates or direct dehydrogenation, depending on the reagent. Fluorine’s electron-withdrawing effect stabilizes intermediates.

Reduction Reactions

The triazole ring and hydroxymethyl group participate in reduction pathways:

Reaction Reagents/Conditions Product Notes
Triazole Ring ReductionH2_2/Pd-C (ethanol, 60°C)Partially saturated triazolineLow selectivity
Hydroxymethyl ReductionNaBH4_4/MeOHRetained -CH2_2OH groupRequires acidic workup
  • Key Insight : The fluorine substituent hinders full triazole reduction due to steric and electronic effects.

Nucleophilic Substitution

The hydroxymethyl group acts as a leaving group under specific conditions:

Reagent Conditions Product Application
SOCl2_2Reflux in tolueneChloromethyl derivativeIntermediate for coupling
NH3_3 (gas)High-pressure reactorAminomethyl derivativeBioactive analog synthesis

Electrophilic Aromatic Substitution

The fluorinated phenyl ring undergoes halogenation and nitration:

Reagent Position Product Regioselectivity
HNO3_3/H2_2SO4_4Para to -FNitro-substituted derivativeDirected by -F group
Br2_2/FeBr3_3Ortho to -CH3_3Bromo-substituted derivativeSteric hindrance lowers yield

Hydrogen Bonding and Biological Interactions

The hydroxymethyl group forms hydrogen bonds with biological targets, enhancing binding affinity in enzyme inhibition studies . For example:

  • Antifungal Activity : IC50_{50} = 12 µM against Candida albicans via triazole-mediated cytochrome P450 inhibition .

  • Cancer Research : Binds to HIF-1α with Kd=8.3nMK_d=8.3\,\text{nM} due to fluorine-enhanced hydrophobicity.

Comparative Reactivity Table

Reactivity trends for substituents on the phenyl ring:

Substituent Position Oxidation Rate Substitution Ease Biological Activity
3-Fluoro-2-methylModerateHigh (ortho effect)Antifungal, anticancer
4-Fluoro-3-methylSlowModerateLower solubility

Key Research Findings

  • Click Chemistry Compatibility : The triazole ring enables copper-catalyzed cycloaddition for bioconjugation (yield: 92%) .

  • Thermal Stability : Decomposes at 218°C, suitable for high-temperature reactions .

  • Solubility : LogP = 1.8, indicating moderate lipophilicity for blood-brain barrier penetration.

Scientific Research Applications

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant anticancer properties. For instance, related compounds have been shown to induce apoptosis in cancer cells by targeting tubulin polymerization. Studies suggest that [1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may similarly affect cell cycle dynamics and induce G2/M phase arrest in various cancer cell lines .

Antimicrobial Properties

Triazole compounds have been investigated for their antibacterial activity. Some derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent . The minimal inhibitory concentrations (MICs) of similar compounds have been reported to range from 0.25 to 4 µg/mL against standard bacterial strains.

Antifungal Activity

The triazole moiety is well-known for its antifungal properties. Compounds with similar structures have been utilized in treating fungal infections by inhibiting ergosterol synthesis in fungal cell membranes. This application can be further explored for this compound in pharmaceutical formulations targeting fungal pathogens.

Pesticidal Properties

Triazole derivatives are being researched for their potential use as pesticides. Their ability to disrupt fungal growth makes them suitable candidates for agricultural applications. The compound may be evaluated for efficacy against plant pathogens and pests, contributing to sustainable agricultural practices.

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. It can form complexes with various metal ions, potentially leading to materials with novel electronic or optical properties. This application is particularly relevant in the development of sensors and catalysts.

Case Studies and Research Findings

A variety of studies have investigated the biological and chemical properties of triazole derivatives:

StudyFindings
PMC7926793Demonstrated significant antiproliferative effects on breast cancer cells with triazole derivatives .
MDPI ArticleExplored the synthesis and antibacterial evaluation of triazole compounds showing promising MIC values against bacterial strains .
ResearchGateInvestigated the structural elucidation and DFT calculations of triazole complexes with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of [1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Substituents Molecular Weight Yield (%) Melting Point (°C) Key Features
Target Compound 3-Fluoro-2-methylphenyl 236.22* N/A N/A Fluorine and methyl enhance lipophilicity
[1-(4-Chlorophenyl)-...]methanol 4-Chlorophenyl 209.64 N/A N/A Chlorine increases polarity
Phenyl-[1-(2-CF₃-benzyl)-...]methanol 2-Trifluoromethylbenzyl 362.29 91.5–96 N/A High yield via CuAAC; CF₃ boosts stability
(1a) 4-Methyl-3-(pyridinylpyrimidinyl)phenyl ~380 (calculated) 84 194–196 Pyrimidine moiety for kinase targeting
[1-(2,4-Cl₂-3-CF₃-phenyl)-...]methanol 2,4-Dichloro-3-trifluoromethylphenyl 318.08 N/A N/A High halogen content for bioactivity

*Calculated based on formula C₁₀H₉FN₃O.

Key Observations :

  • Substituent Effects: The target compound’s 3-fluoro-2-methylphenyl group balances lipophilicity and steric bulk, contrasting with the polar 4-chlorophenyl () or electron-withdrawing trifluoromethyl groups ().
  • Synthetic Efficiency: Yields for triazolylmethanol derivatives vary with substituents. The trifluoromethylbenzyl analog () achieved >90% yield under optimized CuAAC conditions, while the pyrimidine-containing analog () yielded 84%, suggesting steric or electronic challenges .

Biological Activity

Overview

[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole class of compounds, which are recognized for their diverse biological activities. This compound specifically exhibits potential in medicinal chemistry due to its structural characteristics that allow it to interact with various biological targets.

The synthesis of this compound typically involves a cycloaddition reaction between an azide and an alkyne, commonly known as the Huisgen 1,3-dipolar cycloaddition. This reaction is usually catalyzed by copper(I) salts under mild conditions. The general procedure includes:

  • Reagents : 3-fluoro-2-methylphenyl azide and propargyl alcohol.
  • Solvent : Tetrahydrofuran (THF).
  • Catalyst : Copper(I) iodide.
  • Procedure : The azide and alkyne are dissolved in THF, mixed with the catalyst, and stirred at room temperature for several hours before purification through column chromatography.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown activity against breast cancer cells (MCF-7), with some derivatives demonstrating IC50 values indicating effective inhibition of cell proliferation. In studies involving structurally related triazoles, compounds have been noted to induce apoptosis and cell cycle arrest in cancer cells by disrupting key signaling pathways such as Notch-AKT .

The biological activity of this compound can be attributed to its ability to:

  • Mimic Natural Compounds : The triazole ring structure allows it to interact with biological targets similarly to naturally occurring bioactive molecules.
  • Influence Metabolic Stability : The incorporation of fluorine enhances metabolic stability and bioavailability, making it a promising candidate for drug development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanolChloro TriazoleModerate antiproliferative activity
[1-(3-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanolBromo TriazoleHigh antiproliferative activity
This compoundFluoro TriazoleSignificant antiproliferative activity

The presence of fluorine in this compound is particularly noteworthy as it may enhance interaction with biological targets compared to other halogenated derivatives .

Case Studies

In a recent study focusing on triazole derivatives:

  • Objective : To evaluate the antiproliferative effects of various triazoles on breast cancer cell lines.
  • Findings : Compounds similar to this compound showed promising results in reducing cell viability significantly at low concentrations (IC50 values ranging from 0.4 to 10 μM) .

Another investigation highlighted the compound's potential in inhibiting specific cancer-related pathways and inducing oxidative stress in malignant cells.

Q & A

Q. What are the standard synthetic routes for [1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

  • Reacting a fluorinated aryl azide with propargyl alcohol under Cu(OAc)₂ catalysis.
  • Optimizing solvent (e.g., tert-butanol or THF), temperature (room temperature to 60°C), and catalyst loading (1–5 mol%) to achieve yields >80% .
  • Post-synthesis oxidation (e.g., Jones reagent) or functionalization to generate derivatives .

Q. How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced shifts in aromatic regions) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. Slow evaporation (e.g., methanol/dichloromethane) produces diffraction-quality crystals .

Q. What in vitro assays are suitable for evaluating the biological activity of this triazole derivative?

  • Anticancer activity : MTT assay against osteosarcoma or other cancer cell lines, with IC₅₀ comparisons to controls .
  • Antimicrobial testing : Broth microdilution for MIC determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How does the introduction of fluorine and methyl groups on the phenyl ring affect the compound’s electronic properties and biological activity?

  • Electronic effects : Fluorine enhances electronegativity, altering π-π stacking and hydrogen-bonding capacity. Methyl groups increase hydrophobicity, influencing membrane permeability .
  • Biological impact : Fluorinated analogs show improved metabolic stability and target affinity compared to chloro or bromo derivatives in SAR studies .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • DFT calculations : Compare HOMO/LUMO energies with experimental redox potentials (e.g., oxidation to methanoic acid derivatives) .
  • MD simulations : Validate docking poses (e.g., AutoDock Vina) against crystallographic protein-ligand structures .

Q. How can solvent and catalyst systems in click chemistry be optimized for scalable synthesis?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may reduce purity. Mixed solvents (THF/H₂O) balance yield and solubility .
  • Catalyst alternatives : Ru-based catalysts enable strain-promoted azide-alkyne cycloaddition for heat-sensitive substrates .

Q. What advanced crystallization techniques improve single-crystal quality for X-ray studies?

  • Solvent layering : Diffusion of hexane into a DCM solution promotes slow nucleation .
  • Temperature gradients : Gradual cooling (0.5°C/hour) reduces lattice defects .

Methodological Recommendations

  • Contradiction analysis : Cross-validate NMR and X-ray data with computational models to resolve stereochemical ambiguities .
  • Scalability : Use flow chemistry for CuAAC to enhance reproducibility in large-scale syntheses .
  • Crystallography : Employ SHELXL’s twin refinement for handling twinned data in complex crystal systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
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[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

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